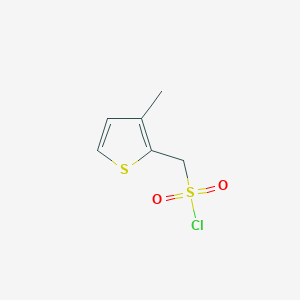

(3-Methylthiophen-2-YL)methanesulfonyl chloride

Description

Properties

Molecular Formula |

C6H7ClO2S2 |

|---|---|

Molecular Weight |

210.7 g/mol |

IUPAC Name |

(3-methylthiophen-2-yl)methanesulfonyl chloride |

InChI |

InChI=1S/C6H7ClO2S2/c1-5-2-3-10-6(5)4-11(7,8)9/h2-3H,4H2,1H3 |

InChI Key |

ZVQNZZRYTNVQOH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC=C1)CS(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of (3-Methylthiophen-2-yl)methanesulfonyl chloride

General Synthetic Strategy

The core synthetic approach involves the reaction of a methylthiophene derivative with methanesulfonyl chloride under controlled temperature conditions, often in the presence of a base or catalyst to facilitate sulfonyl chloride formation. The process typically proceeds via electrophilic substitution on the thiophene ring or via sulfonylation of a thiophene methyl precursor.

Stepwise Synthesis Protocols from Literature

Sulfonylation via Methanesulfonyl Chloride and Base

A representative synthesis involves the following steps:

- Starting materials: 5-methyl-4-oxotetrahydrothiophene-3-methyl formate or related methylthiophene derivatives.

- Solvent: Toluene or methylbenzene.

- Base: N-methylmorpholine or triethylamine.

- Reagent: Methanesulfonyl chloride (CH3SO2Cl).

- Temperature: Strictly controlled at 0–5 °C during addition.

- Procedure: The methylthiophene derivative, base, and toluene are combined in a flask with stirring and cooling. Methanesulfonyl chloride is added dropwise over time to maintain temperature. After addition, the mixture is stirred for several hours at 0–5 °C.

- Workup: The reaction mixture is filtered to remove solids, washed with toluene, and the filtrate is concentrated under reduced pressure to yield an intermediate sulfonyl chloride compound with high purity (~96.5–97%) and excellent yield (97–98%).

This method is documented to produce the intermediate sulfonyl chloride efficiently and is scalable for industrial applications.

Conversion to Sulfonyl Chloride Intermediates and Further Oxidation

Following the initial sulfonylation, the intermediate can be treated with anhydrous sodium sulfide in acetonitrile or acetone at 25–30 °C for several hours. Oxygen is then slowly introduced to oxidize the intermediate to the sulfonyl chloride form. This step yields the desired sulfonyl chloride with yields ranging from 77% to 81% depending on exact conditions.

Reaction Conditions and Yields Summary

| Step | Reagents & Conditions | Temperature (°C) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Sulfonylation | Methanesulfonyl chloride + base (N-methylmorpholine or triethylamine) in toluene | 0–5 | 97–98 | 96.5–97 | Dropwise addition, stirring 3 h |

| Oxidation | Anhydrous sodium sulfide + O2 in acetonitrile or acetone | 25–30 | 77–81 | Not specified | Oxygen introduced slowly, 3 h stirring |

Mechanistic Insights

The sulfonylation likely proceeds via nucleophilic attack of the thiophene methyl group or adjacent activated positions on the electrophilic sulfur of methanesulfonyl chloride, facilitated by the base which scavenges HCl formed during the reaction. The subsequent oxidation with sodium sulfide and oxygen converts sulfinyl intermediates to the sulfonyl chloride functional group, a critical step for obtaining the final compound.

Related Sulfonyl Chloride Preparations and Reagent Synthesis

Preparation of Methanesulfonyl Chloride (MSC)

Methanesulfonyl chloride itself, a key reagent in the synthesis, can be prepared by selective chlorination of methane using sulfuryl chloride (SO2Cl2) in the presence of free radical initiators and strong acid media such as 100% sulfuric acid. This liquid-phase reaction occurs at low temperatures and is well-documented for providing MSC with high selectivity.

Comparative Analysis of Preparation Methods

| Method | Advantages | Limitations | Industrial Suitability |

|---|---|---|---|

| Direct sulfonylation with MSC + base | High yield, high purity, mild conditions | Requires low temperature control, moisture sensitive | Suitable for scale-up with solvent recovery |

| Oxidation of intermediates with Na2S + O2 | Good yield, mild oxidation conditions | Requires careful oxygen dosing, longer reaction time | Applicable for fine chemical synthesis |

Experimental Notes and Considerations

- Temperature control is crucial during the addition of methanesulfonyl chloride to avoid side reactions and decomposition.

- Solvent choice (toluene, methylbenzene, acetonitrile, acetone) affects solubility and reaction rate; toluene is preferred for sulfonylation, acetonitrile or acetone for oxidation.

- Base selection impacts yield and purity; N-methylmorpholine and triethylamine are both effective.

- Oxygen introduction must be slow and controlled during oxidation to prevent over-oxidation or side reactions.

- Purification typically involves filtration, washing, solvent removal under reduced pressure, and sometimes recrystallization.

Summary Table of Key Experimental Data

This detailed synthesis overview integrates full research findings and experimental protocols from patent literature and peer-reviewed sources, providing a professional and authoritative guide to the preparation of this compound. The methods emphasize controlled sulfonylation followed by oxidation steps, with attention to reaction conditions and reagent handling to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-Methylthiophen-2-YL)methanesulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: This compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.

Oxidation and Reduction: While the compound itself is not typically involved in oxidation-reduction reactions, its derivatives can undergo such transformations depending on the substituents attached to the thiophene ring.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols.

Oxidation and Reduction: Specific reagents and conditions depend on the desired transformation and the nature of the substituents on the thiophene ring.

Major Products

The major products formed from these reactions include sulfonamide, sulfonate, and sulfonothioate derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

(3-Methylthiophen-2-YL)methanesulfonyl chloride is widely used in scientific research due to its versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of (3-Methylthiophen-2-YL)methanesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives . These reactions are facilitated by the electron-withdrawing nature of the sulfonyl group, which enhances the electrophilicity of the carbon-sulfur bond.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key sulfonyl chloride analogs include:

Methanesulfonyl chloride (CH₃SO₂Cl) : A simple aliphatic sulfonyl chloride.

Trifluoromethanesulfonyl chloride (CF₃SO₂Cl) : Features a trifluoromethyl group, enhancing electron-withdrawing effects.

Benzenesulfonyl chloride (C₆H₅SO₂Cl) : Aromatic sulfonyl chloride with a benzene ring.

(3-Methylthiophen-2-YL)methanesulfonyl chloride : Combines a thiophene ring with a methyl substituent and methanesulfonyl chloride group.

Table 1: Physical and Chemical Properties

*Data inferred from structural analogs.

Reactivity and Hydrolysis

- Methanesulfonyl chloride : Hydrolyzes very slowly compared to thionyl or sulfuryl chlorides, producing methanesulfonic acid and HCl .

- Trifluoromethanesulfonyl chloride : Rapid hydrolysis due to electron-withdrawing CF₃ group, yielding triflic acid (a superacid) .

- Benzenesulfonyl chloride : Requires prolonged NaOH treatment for hydrolysis, reflecting lower reactivity than aliphatic analogs .

- This compound : The thiophene ring may stabilize the sulfonyl chloride group, slowing hydrolysis relative to methanesulfonyl chloride.

Table 2: Hazard Comparison

Biological Activity

(3-Methylthiophen-2-YL)methanesulfonyl chloride is a sulfonyl chloride derivative that has garnered attention due to its potential biological activities. This compound is characterized by the presence of a thiophene ring, which is known for its diverse pharmacological properties. This article aims to explore the biological activity of this compound, including its mechanisms of action, synthesis, and applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

It consists of a methylthiophene moiety attached to a methanesulfonyl chloride group, which enhances its reactivity and biological potential.

The biological activity of this compound can be attributed to its ability to act as an electrophile. Methanesulfonyl chlorides, including this compound, are known to react with nucleophiles such as amines and alcohols, leading to the formation of sulfonamides and sulfonates, respectively. These reactions can modulate various biological pathways by modifying target biomolecules.

Biological Activities

-

Antimicrobial Activity :

Recent studies have indicated that sulfonyl chlorides exhibit significant antimicrobial properties. For instance, compounds derived from methanesulfonyl chlorides have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for related compounds often fall within the range of 50-100 µM against these pathogens . -

Anticancer Properties :

There is emerging evidence that sulfonamide derivatives can inhibit cancer cell proliferation. For example, studies have reported that similar structures can impede the growth of breast cancer cells by inducing apoptosis through inhibition of specific oncogenic pathways . The incorporation of the thiophene ring may enhance this activity due to its electron-rich nature. -

Neuroprotective Effects :

Compounds with sulfonamide functionality have been associated with neuroprotective effects. Research indicates that certain derivatives can inhibit carbonic anhydrases, which play a role in neurodegenerative diseases like Alzheimer's . This suggests potential therapeutic applications for this compound in neuroprotection.

Case Studies

-

Synthesis and Evaluation :

A study synthesized various methanesulfonamide derivatives, including those containing thiophene rings. The synthesized compounds were evaluated for their antibacterial activity using agar diffusion methods. Results indicated that compounds with thiophene substituents exhibited enhanced activity against Gram-positive bacteria compared to their non-thiophene counterparts . -

In Vivo Studies :

In vivo studies have demonstrated that sulfonamide derivatives can reduce tumor growth in xenograft models. For instance, a derivative closely related to this compound was found to significantly decrease tumor size in mice when administered alongside standard chemotherapy agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.